(3-Phenyl-1,2-thiazole-4,5-diyl)bis(phenylmethanone)
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Overview
Description
3-Phenyl-4,5-dibenzoylisothiazole is a heterocyclic compound that features a thiazole ring substituted with phenyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5-dibenzoylisothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl isothiocyanate with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired isothiazole ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Phenyl-4,5-dibenzoylisothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,5-dibenzoylisothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
3-Phenyl-4,5-dibenzoylisothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,5-dibenzoylisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar ring structure.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, offering different chemical properties.
Phenylisothiazole: Similar structure but with different substitution patterns.
Uniqueness
3-Phenyl-4,5-dibenzoylisothiazole is unique due to the presence of both phenyl and benzoyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes the compound versatile for various applications in research and industry.
Properties
CAS No. |
62157-47-5 |
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Molecular Formula |
C23H15NO2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5-benzoyl-3-phenyl-1,2-thiazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C23H15NO2S/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-27-23(19)22(26)18-14-8-3-9-15-18/h1-15H |
InChI Key |
MEWRPMYFWHJRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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